molecular formula C13H17N3O4S B7644325 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole

Cat. No. B7644325
M. Wt: 311.36 g/mol
InChI Key: SSGWQYRAEBAURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including acetylcholinesterase, carbonic anhydrase, and xanthine oxidase. It has also been shown to modulate the expression of certain genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole in lab experiments is its broad spectrum of biological activities. It can be used to investigate the potential therapeutic effects of compounds on various diseases. However, one of the limitations is its potential toxicity, which can affect the results of experiments.

Future Directions

The potential applications of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole are vast, and future research should focus on exploring its therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, future research should focus on developing new synthesis methods to improve the yield and purity of the compound. Furthermore, the mechanism of action of this compound should be further elucidated to facilitate the development of new therapeutic agents.
Conclusion
In conclusion, this compound is a chemical compound that has shown significant potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its broad spectrum of biological activities makes it a valuable tool in lab experiments investigating the potential therapeutic effects of compounds on various diseases. Future research should focus on exploring its therapeutic potential in various diseases and developing new synthesis methods to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole can be achieved through several methods, including the reaction of 4-methyl-2,5-diethoxybenzenesulfonyl chloride with sodium azide in the presence of a base. Another method involves the reaction of 4-methyl-2,5-diethoxybenzenesulfonyl hydrazine with triethyl orthoformate and acetic anhydride.

Scientific Research Applications

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been investigated for its potential as a therapeutic agent for the treatment of diabetes, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-4-19-11-7-13(12(20-5-2)6-10(11)3)21(17,18)16-9-14-8-15-16/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGWQYRAEBAURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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